molecular formula C19H16ClFN2O3S2 B2461539 N-(3-chloro-4-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1207012-42-7

N-(3-chloro-4-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2461539
CAS No.: 1207012-42-7
M. Wt: 438.92
InChI Key: DMMLUSJKDJVGFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a sulfamoyl group and halogenated aryl substituents. Its structure includes a thiophene ring substituted at position 3 with a methyl(3-methylphenyl)sulfamoyl moiety and at position 2 with a carboxamide group linked to a 3-chloro-4-fluorophenyl ring. This compound’s design integrates halogen atoms (Cl, F) and a sulfonamide group, which are common pharmacophores in medicinal chemistry for enhancing binding affinity and metabolic stability .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3S2/c1-12-4-3-5-14(10-12)23(2)28(25,26)17-8-9-27-18(17)19(24)22-13-6-7-16(21)15(20)11-13/h3-11H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMLUSJKDJVGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a sulfamoyl group, and halogenated phenyl moieties. Its chemical formula is C17H16ClFN2O2SC_{17}H_{16}ClFN_2O_2S with a molecular weight of approximately 358.84 g/mol.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in microbial growth and proliferation. Research indicates that compounds with similar structural features often act as enzyme inhibitors, particularly targeting:

  • Bacterial Enzymes : Inhibiting cell wall synthesis or other critical metabolic pathways.
  • Cancer Cell Pathways : Interfering with signaling pathways that promote cell division and survival.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. For instance:

  • In Vitro Studies : The compound demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus3.12
Escherichia coli12.5
Mycobacterium tuberculosis0.5 - 1.0

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in anticancer applications. It has been evaluated for its ability to inhibit tumor cell proliferation in various cancer cell lines. Preliminary results suggest that it may induce apoptosis through the activation of caspase pathways.

Case Study: Anticancer Efficacy

A study conducted on human breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM . This suggests potential for further development as an anticancer agent.

Toxicity and Safety Profile

While the compound exhibits promising biological activity, understanding its toxicity is crucial for therapeutic applications. Early assessments indicate moderate cytotoxicity in non-target cells, which necessitates further investigation into its safety profile and therapeutic index.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound A : N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide (CAS 251097-10-6)

  • Molecular Formula: C₁₈H₁₃Cl₂NO₃S₂
  • Molar Mass : 426.34 g/mol
  • Key Features :
    • Thiophene-2-carboxamide backbone.
    • 4-Chlorophenyl group at the carboxamide position.
    • 4-Chlorobenzylsulfonyl substituent at position 3.
  • The sulfonyl group in Compound A is a benzylsulfonyl, whereas the target compound features a methyl(3-methylphenyl)sulfamoyl group, which may improve solubility due to the methyl substituent .

Compound B: N-[3-(3-chloro-4-cyanoanilino)-3-oxopropyl]furan-2-carboxamide (CAS 796076-23-8)

  • Key Features: Furan-2-carboxamide core. 3-chloro-4-cyanoanilino substituent.
  • The cyano group in Compound B vs. fluorine in the target compound alters electronic effects and hydrogen-bonding capacity .

Substituent Effects on Physicochemical Properties

Property Target Compound Compound A (CAS 251097-10-6) Compound B (CAS 796076-23-8)
Halogenation 3-Cl, 4-F on phenyl 4-Cl on both phenyl groups 3-Cl, 4-CN on anilino
Sulfonamide Group Methyl(3-methylphenyl)sulfamoyl 4-Chlorobenzylsulfonyl Absent
Heterocycle Thiophene Thiophene Furan
Calculated logP ~3.8 (estimated) 4.2 (reported) ~2.9 (estimated)
  • Key Observations :
    • The target compound’s 3-chloro-4-fluorophenyl group may reduce logP compared to Compound A’s dichlorophenyl groups, improving aqueous solubility.
    • The methyl(3-methylphenyl)sulfamoyl group introduces steric bulk, which could hinder metabolic degradation compared to Compound A’s linear benzylsulfonyl chain .

Research Findings and Implications

  • Enzyme Inhibition : Compounds with thiophene-carboxamide scaffolds (e.g., Compound A) have shown inhibitory activity against kinases and proteases due to sulfonamide-mediated hydrogen bonding . The target compound’s fluorine atom may enhance selectivity for fluorophilic enzyme active sites.
  • Thermal Stability : Phthalimide derivatives like 3-chloro-N-phenyl-phthalimide () exhibit high thermal stability in polymer synthesis. While the target compound lacks a phthalimide core, its sulfamoyl group may confer stability in high-temperature applications .
  • Synthetic Challenges : The introduction of fluorine in the target compound requires specialized fluorination reagents, contrasting with the chlorination methods used for Compound A .

Preparation Methods

Synthesis of 3-Chlorothiophene-2-carboxylic Acid

3-Chlorothiophene-2-carboxylic acid is synthesized via Friedel-Crafts acylation of thiophene using chloroacetyl chloride, followed by oxidation with potassium permanganate in acidic conditions (yield: 78–82%).

Stepwise Synthesis of the Target Compound

Sulfamoylation of 3-Chlorothiophene-2-carboxylic Acid

The sulfamoyl group is introduced via nucleophilic substitution. In anhydrous dichloromethane (DCM), 3-chlorothiophene-2-carboxylic acid reacts with N-methyl-3-methylbenzenesulfonamide in the presence of triethylamine (TEA) at 0–5°C for 6 hours. The reaction is quenched with ice-cold water, and the intermediate 3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxylic acid is isolated via vacuum filtration (yield: 65–70%).

Key Reaction Parameters

Parameter Value
Solvent Dichloromethane
Temperature 0–5°C
Catalyst Triethylamine (TEA)
Reaction Time 6 hours
Yield 65–70%

Carboxamide Formation

The carboxylic acid intermediate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in DCM. N-(3-chloro-4-fluorophenyl)amine is added dropwise, and the mixture is stirred under argon at room temperature for 48 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the final compound as a white solid (yield: 55–60%).

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, NH), 7.89–7.82 (m, 2H, Ar-H), 7.54–7.47 (m, 4H, Ar-H), 3.21 (s, 3H, N-CH₃), 2.38 (s, 3H, Ar-CH₃).
  • HRMS (ESI+) : m/z calculated for C₂₁H₁₉ClFN₂O₃S₂ [M+H]⁺: 439.05; found: 439.04.

Optimization Strategies for Improved Yield

Solvent and Catalyst Screening

Replacing DCM with tetrahydrofuran (THF) increases solubility of the sulfonamide reagent but reduces reaction rate. A mixed solvent system (DCM:THF, 3:1) balances these factors, improving yield to 72%. Catalytic amounts of DMAP (0.1 eq) accelerate carbodiimide-mediated coupling by stabilizing the reactive O-acylisourea intermediate.

Temperature Control

Maintaining the sulfamoylation step below 10°C prevents decomposition of the sulfonamide reagent. Elevated temperatures (>25°C) lead to thiophene ring sulfonation side products, reducing yield by 15–20%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Stepwise Coupling High purity; Easy purification Multi-step; Long reaction times 55–60%
One-Pot Synthesis Reduced solvent use Complex impurity profile 40–45%
Flow Chemistry Scalability; Rapid mixing Specialized equipment required 50–55%

The stepwise approach remains preferred for laboratory-scale synthesis due to superior control over intermediate quality.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms purity ≥98%. Retention time: 12.3 minutes.

Recrystallization Optimization

Recrystallization from ethanol/water (4:1) at −20°C produces needle-shaped crystals suitable for X-ray diffraction, confirming the anti conformation of the sulfamoyl group relative to the carboxamide.

Challenges and Mitigation

Hydrolysis of the Sulfamoyl Group

Prolonged exposure to moisture converts the sulfamoyl group to sulfonic acid. Storage under nitrogen with molecular sieves (3Å) prevents degradation.

Regioselectivity in Thiophene Functionalization

Competing sulfonation at the 4-position is minimized by using bulkier reagents (e.g., tert-butylsulfonamide derivatives), though this necessitates additional deprotection steps.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors reduce reaction times by 60% compared to batch processes. However, catalyst leaching remains a concern, requiring in-line filtration systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chloro-4-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide, and how can reaction yields be improved?

  • Methodology :

  • The synthesis typically involves multi-step organic reactions. Key steps include:

Thiophene ring formation : Cyclization of dicarbonyl compounds with elemental sulfur under reflux conditions (e.g., DMF solvent at 110–120°C for 6–8 hours) .

Sulfamoylation : Reaction with methyl(3-methylphenyl)sulfamoyl chloride in dichloromethane (DCM) using triethylamine as a base at 0–5°C to minimize side reactions .

Carboxamide coupling : Amidation via activation of the carboxylic acid (e.g., using HATU or EDCI) with N-(3-chloro-4-fluorophenyl)amine in anhydrous DCM .

  • Yield optimization :
  • Use high-purity reagents and inert atmosphere (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of sulfamoyl chloride) to drive reactions to completion .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Key techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) and sulfamoyl connectivity .
  • X-ray crystallography : Resolves bond lengths (e.g., S–N bond ≈ 1.62 Å) and dihedral angles (e.g., thiophene-carboxamide plane ≈ 12.5°) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 463.0521) and fragmentation patterns .

Q. How is initial biological activity screening conducted for this compound?

  • Protocol :

  • In vitro assays :
  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial activity : Broth microdilution (MIC values against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Approach :

  • Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-CF₃ or 4-OCH₃) and compare bioactivity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with sulfamoyl group) .
  • Data analysis : Correlate logP (measured via HPLC) with cellular permeability .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?

  • Troubleshooting :

  • ADME profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding (equilibrium dialysis) .
  • Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility .
  • Dose-response recalibration : Adjust dosing frequency in animal models to account for rapid clearance .

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • Methods :

  • QSAR models : Train on datasets (e.g., ChEMBL) to predict hERG channel inhibition or hepatotoxicity .
  • Molecular dynamics simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.